molecular formula C2H7NOS B14286086 2-(Aminosulfanyl)ethan-1-ol CAS No. 138250-14-3

2-(Aminosulfanyl)ethan-1-ol

Cat. No.: B14286086
CAS No.: 138250-14-3
M. Wt: 93.15 g/mol
InChI Key: GPBICYITRWEKAX-UHFFFAOYSA-N
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Description

2-(Aminosulfanyl)ethan-1-ol is an organic compound characterized by the presence of both an amino group (-NH2) and a sulfanyl group (-SH) attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as water or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 2-(Nitrosulfanyl)ethan-1-ol, which can be carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminosulfanyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amino and sulfanyl compounds.

Scientific Research Applications

2-(Aminosulfanyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminosulfanyl)ethan-1-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Contains an amino group but lacks the sulfanyl group.

    Cysteamine: Contains both amino and sulfanyl groups but differs in the carbon chain length.

    Thioglycolic acid: Contains a sulfanyl group but lacks the amino group.

Properties

CAS No.

138250-14-3

Molecular Formula

C2H7NOS

Molecular Weight

93.15 g/mol

IUPAC Name

2-aminosulfanylethanol

InChI

InChI=1S/C2H7NOS/c3-5-2-1-4/h4H,1-3H2

InChI Key

GPBICYITRWEKAX-UHFFFAOYSA-N

Canonical SMILES

C(CSN)O

Origin of Product

United States

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